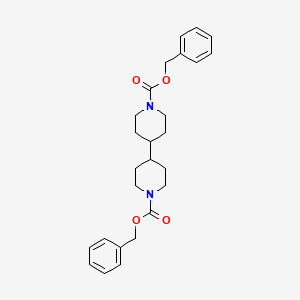
Mal(Br2)-Aca, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal(Br2)-Aca, 98% is a reagent used in the synthesis of organic compounds and is a highly reactive brominating agent. It is composed of malonic acid, bromine, and acetic acid, and is often used in the synthesis of organic compounds, such as pharmaceuticals and other biologically active molecules. Mal(Br2)-Aca, 98% is a powerful and versatile reagent that is used in a variety of laboratory applications.
Wirkmechanismus
Mal(Br2)-Aca, 98% is a highly reactive brominating agent, and the mechanism of action is based on the reaction of the bromine with the malonic acid. The bromine reacts with the malonic acid to form a brominated malonic acid, which is then further reacted with the acetic acid to form the desired product.
Biochemical and Physiological Effects
Mal(Br2)-Aca, 98% has been used in a variety of biochemical and physiological studies. It has been used to study the effects of brominated compounds on cellular metabolism, as well as to study the effects of brominated compounds on gene expression. Additionally, it has been used to study the effects of brominated compounds on the immune system and to study the effects of brominated compounds on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Mal(Br2)-Aca, 98% in laboratory experiments is that it is a highly reactive brominating agent, which allows for the synthesis of a variety of organic compounds in a relatively short period of time. Additionally, it is cost-effective and does not require the use of hazardous chemicals. However, one of the main limitations of using Mal(Br2)-Aca, 98% is that it can be toxic and should be handled with care. Additionally, it is important to ensure that the reaction is carried out in a well-ventilated area to avoid the risk of exposure to the toxic bromine.
Zukünftige Richtungen
For the use of Mal(Br2)-Aca, 98% include further exploration of its potential applications in the synthesis of pharmaceuticals and other biologically active molecules. Additionally, further research could be conducted to explore the potential of using Mal(Br2)-Aca, 98% in the synthesis of semiconductor materials. Further research could also be conducted to explore the potential of using Mal(Br2)-Aca, 98% in the synthesis of organic compounds for the study of biochemical and physiological processes. Finally, further research could be conducted to explore the potential of using Mal(Br2)-Aca, 98% in the synthesis of dyes and pigments.
Synthesemethoden
Mal(Br2)-Aca, 98% is synthesized by the reaction of acetic acid and bromine with malonic acid. The reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide, and the resulting product is a mixture of malonic acid bromide and acetic acid. The reaction is typically carried out at a temperature of 50-60°C and the reaction time can vary depending on the reactants and the desired product.
Wissenschaftliche Forschungsanwendungen
Mal(Br2)-Aca, 98% is used in a variety of scientific research applications, such as the synthesis of biologically active molecules and pharmaceuticals. It is also used in the synthesis of organic compounds, such as polymers, dyes, and pigments. Additionally, it is used in the synthesis of semiconductor materials and in the synthesis of organic compounds for the study of biochemical and physiological processes.
Eigenschaften
IUPAC Name |
6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO4/c11-7-8(12)10(17)13(9(7)16)5-3-1-2-4-6(14)15/h1-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABAXSUMIXSPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN1C(=O)C(=C(C1=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

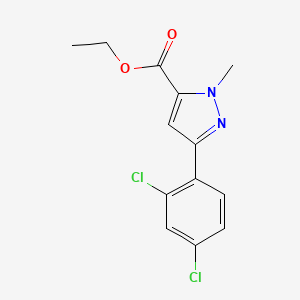

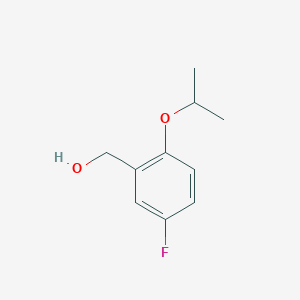


![Ethyl 9-hydroxy-5-oxatricyclo[4.4.0.0(2,4)]deca-1(6),7,9-triene-3-carboxylate](/img/structure/B6358017.png)

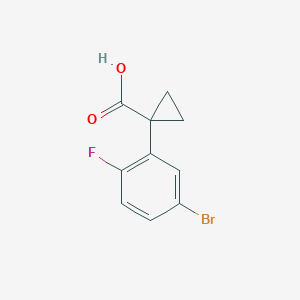
![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)
![tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate](/img/structure/B6358039.png)
![4-Methyl-2-[4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6358045.png)
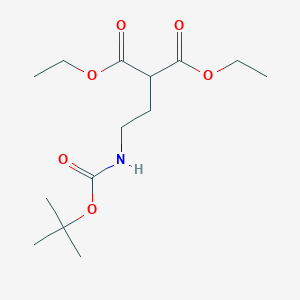
![6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B6358052.png)
